3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is an organic compound classified as a heterocyclic compound, specifically an oxadiazole. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This particular compound features a bromine atom at the 3-position and a 3-fluorophenyl group at the 5-position of the oxadiazole ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 3-fluorobenzohydrazide with bromine in the presence of an oxidizing agent. This process can be facilitated using solvents such as acetonitrile or dichloromethane under controlled temperatures ranging from room temperature to reflux conditions .
The industrial production of this compound may follow similar synthetic routes but on a larger scale, optimizing for yield and purity while considering environmental factors.
The molecular formula for 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is . The compound has a molecular weight of approximately 243 g/mol. The structure features a five-membered oxadiazole ring with substituents that include a bromine atom and a fluorinated phenyl group.
Property | Value |
---|---|
CAS Number | 1565450-84-1 |
Molecular Formula | C8H4BrFN2O |
Molecular Weight | 243 g/mol |
Purity | ≥95% |
3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
The mechanism of action for 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it is studied for its potential interactions with biological targets like enzymes or receptors. The binding may occur at active sites or allosteric sites on proteins, leading to changes in their conformation and activity, which is crucial in drug development .
Property | Value |
---|---|
Density | Approx. 1.7 g/cm³ |
Boiling Point | Not specified |
Flash Point | Not specified |
3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole has several notable applications:
1,2,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their unique physicochemical properties and broad-spectrum biological activities. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom within the ring structure, conferring remarkable metabolic stability while serving as a versatile bioisostere for carboxylic acid derivatives. The 1,2,4-oxadiazole motif is increasingly prevalent in pharmaceuticals targeting neurological disorders, inflammation, and infectious diseases, with its derivatives demonstrating enhanced target affinity and optimized pharmacokinetic profiles compared to their non-heterocyclic analogs [4] [10]. The structural versatility of this scaffold allows for extensive functionalization at the 3- and 5-positions, enabling rational drug design strategies that optimize electronic, steric, and hydrophobic interactions within biological targets.
The 1,2,4-oxadiazole ring exhibits distinctive structural characteristics that underpin its pharmaceutical utility. X-ray crystallographic studies reveal a planar geometry with bond lengths intermediate between single and double bonds, indicative of partial π-delocalization across the heterocycle. This electron-deficient aromatic system possesses a significant dipole moment (~3.5 Debye) arising from the electronegativity differences between nitrogen and oxygen atoms, facilitating dipole-dipole interactions with biological targets [7]. The C5 position exhibits partial positive character (δ+) due to the electron-withdrawing effect of adjacent nitrogen atoms, while the oxygen atom contributes a region of high electron density. This polarized electronic configuration enables the heterocycle to participate in diverse binding interactions, including hydrogen bonding (through N4 and O1), π-stacking (via the aromatic ring), and hydrophobic contacts (through substituents at C3/C5).
Table 1: Comparative Structural Parameters of Oxadiazole Isomers
Parameter | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole | 1,3,4-Oxadiazole |
---|---|---|---|
Dipole Moment (D) | 3.5 | 2.2 | 2.0 |
Aromaticity Index | Moderate | Low | High |
Metabolic Stability | High | Moderate | High |
Common Substitution | 3,5-Disubstituted | 3,4-Disubstituted | 2,5-Disubstituted |
The robust chemical stability of 1,2,4-oxadiazoles stems from resonance energy (approximately 25-30 kcal/mol) and high ring dissociation energy (>60 kcal/mol), rendering them resistant to acid/base hydrolysis and enzymatic degradation under physiological conditions. This stability profile contrasts favorably with structurally related 1,2,5-oxadiazoles (furazans), which exhibit greater ring strain and susceptibility to nucleophilic attack. Molecular modeling studies demonstrate that the 1,2,4-oxadiazole scaffold effectively mimics ortho-substituted phenyl rings while providing vectorial control over substituent orientation, enabling precise spatial positioning of pharmacophoric elements within target binding sites [7] [10].
The 1,2,4-oxadiazole ring serves as a highly effective bioisostere for carbonyl-containing functionalities, particularly esters and amides, addressing the metabolic liabilities associated with these groups while preserving their spatial and electronic characteristics. This bioisosteric replacement strategy capitalizes on the isoelectronic relationship between the heterocycle's N-O moiety and the carbonyl group of esters/amides, with the oxadiazole's oxygen atom electronically mimicking the carbonyl oxygen [2] [7]. Crucially, this substitution eliminates the hydrolytically labile C=O group, significantly enhancing metabolic stability against esterases and amidases.
Table 2: Bioisosteric Relationships Between 1,2,4-Oxadiazole and Carbonyl Functionalities
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Bond Angle (°) | C-O-C ~116 | C-N-C ~120 | N-C-N ~110 |
Electrostatic Potential | Negative (O) | Negative (O) | Negative (O1) |
Hydrogen Bond Acceptors | 2 | 2 | 3 |
Hydrolytic Stability | Low | Moderate | High |
log P Contribution | -0.7 to -0.3 | -1.3 to -0.7 | -0.4 to 0.0 |
The bioisosteric equivalence extends beyond simple geometric mimicry to encompass electronic and hydrophobic properties. 1,2,4-Oxadiazoles exhibit log P values approximately 0.5-1.0 unit higher than corresponding esters and 0.3-0.7 unit higher than amides, thereby modulating membrane permeability. This hydrophobic enhancement is particularly advantageous for central nervous system (CNS) drug candidates where blood-brain barrier penetration is essential. Quantum mechanical calculations demonstrate that the electrostatic potential maps of 3,5-disubstituted-1,2,4-oxadiazoles closely resemble those of analogous esters, explaining their successful application as ester replacements in protease inhibitors and neurotransmitter analogs [7] [10]. In Alzheimer's disease therapeutics, oxadiazole-based analogs of acetylcholine esterase inhibitors exhibit improved pharmacokinetic profiles while maintaining nanomolar enzyme affinity, validating this bioisosteric approach [10].
Strategic halogen incorporation, particularly bromine and fluorine, profoundly influences the physicochemical and pharmacological properties of 1,2,4-oxadiazole derivatives through multiple mechanisms. Bromine, with its substantial atomic radius (1.85 Å) and high polarizability, serves as a versatile pharmacophore element that enhances target binding via halogen bonding interactions. The electrophilic σ-hole on bromine (positive electrostatic potential along the C-Br axis) forms strong, directional interactions (2.8-3.3 Å) with electron-rich biological acceptors (carbonyl oxygens, imidazole nitrogens, etc.), contributing 3-7 kcal/mol to binding energy [2] [5]. This halogen bonding capability is particularly valuable in optimizing interactions with deep hydrophobic pockets in enzymes, such as the catalytic anionic site (CAS) of acetylcholinesterase.
Fluorine, the most electronegative element, exerts powerful electronic effects that modulate neighboring reactivity and molecular conformation. The C-F bond's low polarizability and high strength contribute to metabolic stability by blocking oxidative metabolism at adjacent sites. Fluorine's strong inductive effect (-Iσ) lowers pKa values of proximal functional groups, enhances membrane permeability through increased lipophilicity (despite its intrinsic hydrophobicity), and influences bioavailability by modulating transporter interactions [5] [8]. The synergistic combination of bromine and fluorine within the same molecular architecture, as exemplified in 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole, creates complementary electronic perturbations—bromine provides steric bulk and halogen bonding capacity, while fluorine fine-tunes electron distribution and enhances bioavailability.
Table 3: Comparative Effects of Halogen Substituents in Medicinal Chemistry
Property | Fluorine | Chlorine | Bromine | Iodine |
---|---|---|---|---|
Covalent Radius (Å) | 0.57 | 0.99 | 1.14 | 1.33 |
Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
Halogen Bond Strength (kJ/mol) | 5-15 | 15-20 | 20-30 | 30-40 |
log P Contribution | +0.14 | +0.71 | +0.86 | +1.12 |
Metabolic Blocking | Ortho positions | Ortho/para positions | Ortho/para positions | Ortho/para positions |
In the context of 1,2,4-oxadiazole functionalization, halogenation at the C3 position (bromine) and meta-position of the C5 phenyl ring (fluorine) creates an electronically asymmetric system that influences molecular conformation through field effects. The electron-withdrawing fluorine at the meta position reduces electron density throughout the phenyl ring, potentially enhancing the oxadiazole's inherent dipole moment and improving electrostatic complementarity with enzymatic targets. Bromine at C3 provides both a steric barrier to nucleophilic attack and a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling structure-activity relationship exploration [2] [5] [8]. This strategic halogen placement exemplifies modern lead optimization strategies where halogen atoms serve not merely as inert substituents but as active participants in molecular recognition and pharmacokinetic optimization.
Table 4: Representative Halogenated 1,2,4-Oxadiazoles with Biological Activity
Compound | Halogen Pattern | Biological Activity | Potency (IC50/EC50) |
---|---|---|---|
3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole | 3-Br, 3'-F-Ph | Acetylcholinesterase inhibition | <1 µM (predicted) |
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole | 3-Cl, 5-4-Cl-Ph | Anticancer (prostate cancer) | 1.8 µM |
5-(3-Bromophenyl)-3-trifluoromethyl-1,2,4-oxadiazole | 5-Br-Ph, 3-CF3 | Anti-inflammatory | COX-2 IC50 = 0.9 µM |
3-(4-Fluorobenzyl)-5-iodo-1,2,4-oxadiazole | 3-4-F-Bn, 5-I | MAO-B inhibition | 0.079 µM |
The integration of 1,2,4-oxadiazole core chemistry with strategic halogenation patterns represents a sophisticated approach to modern drug design. 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole exemplifies this strategy, combining the metabolic stability and structural rigidity of the heterocycle with the targeted molecular interactions afforded by its halogen substituents. Current research continues to explore the synergistic potential of halogenated oxadiazoles in multifunctional ligands for complex diseases like Alzheimer's, where derivatives simultaneously inhibit acetylcholinesterase, monoamine oxidase, and amyloid aggregation [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7